2,3-Diazabicyclo[2.2.2]octane dihydrochloride
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Overview
Description
2,3-Diazabicyclo[2.2.2]octane dihydrochloride is a chemical compound with the CAS Number: 1909324-53-3 . It is a colorless solid and a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
The synthesis of 1,4-diazabicyclo[2.2.2]octane involves heating in vacuum, during which the dihydrochloride is sublimed almost quantitatively . Another method involves exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and their conversion into Diazabicyclo[2.2.2]octanes .Molecular Structure Analysis
The molecular structure of 2,3-Diazabicyclo[2.2.2]octane dihydrochloride is represented by the InChI code: 1S/C6H12N2.2ClH/c1-2-6-4-3-5(1)7-8-6;;/h5-8H,1-4H2;2*1H . The molecular weight of this compound is 185.1 .Chemical Reactions Analysis
1,4-Diazabicyclo[2.2.2]octane, also known as DABCO, is a highly nucleophilic tertiary amine base. It is sufficiently basic to promote a variety of coupling reactions . For instance, DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .Scientific Research Applications
Synthetic Intermediate
The 2,3-Diazabicyclo[2.2.2]octane core has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .
Drug Discovery
2,3-Diazabicyclo[2.2.2]octane derivatives are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This is due to their known bioactive properties .
Total Synthesis of Target Molecules
This bicyclic architecture has been highlighted in the total synthesis of several target molecules . The unique structure of 2,3-Diazabicyclo[2.2.2]octane makes it a valuable component in these syntheses .
Biomass Valorization
In the field of biomass valorization, 2,3-Diazabicyclo[2.2.2]octane derivatives have shown potential. They are used in the valorization of biomass-derived compounds through photochemical transformations .
Palladium-Catalyzed Reactions
2,3-Diazabicyclo[2.2.2]octane derivatives are also used in palladium-catalyzed reactions of aziridines . This highlights their versatility in various chemical reactions .
Photochemistry and Photocatalysis
The compounds have shown potential in the field of photochemistry and photocatalysis . This is due to their ability to undergo photochemical transformations .
Mechanism of Action
The mechanism of action of DABCO involves its use as a catalyst in various reactions. Its high nucleophilicity and basicity make it an effective catalyst for promoting a variety of coupling reactions .
It is soluble and hygroscopic . The melting point ranges from 156 to 160 °C, and the boiling point is 174 °C .
Safety and Hazards
This compound is associated with several hazards. It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .
properties
IUPAC Name |
2,3-diazabicyclo[2.2.2]octane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-4-3-5(1)7-8-6;;/h5-8H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMNNAVOXOONHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diazabicyclo[2.2.2]octane dihydrochloride |
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